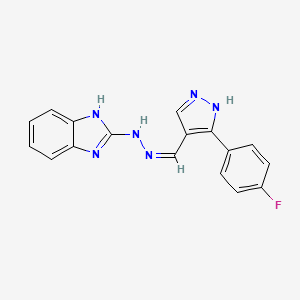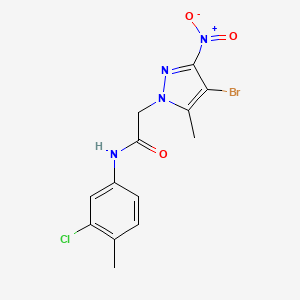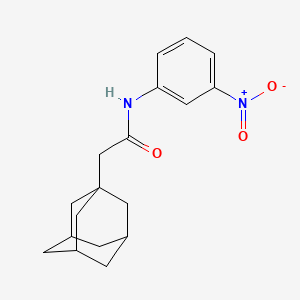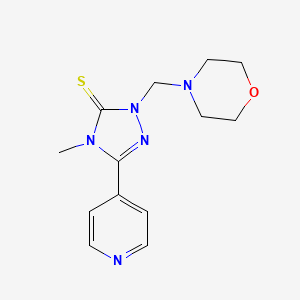
1H-Pyrazole-4-carboxaldehyde, 3-(4-fluorophenyl)-, 1H-1,3-benzimidazol-2-ylhydrazone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is a complex organic compound that combines the structural features of pyrazole, benzimidazole, and hydrazone. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone typically involves a multi-step process:
Formation of 4-Fluorophenyl-1H-pyrazole-4-carbaldehyde: This step involves the reaction of 4-fluorobenzaldehyde with hydrazine hydrate to form 4-fluorophenylhydrazine. This intermediate is then cyclized with ethyl acetoacetate to form 4-fluorophenyl-1H-pyrazole-4-carbaldehyde.
Formation of 1H-1,3-Benzimidazol-2-yl Hydrazone: The benzimidazole moiety is synthesized by reacting o-phenylenediamine with formic acid to form 1H-1,3-benzimidazole. This is then reacted with hydrazine hydrate to form 1H-1,3-benzimidazol-2-yl hydrazone.
Condensation Reaction: The final step involves the condensation of 4-fluorophenyl-1H-pyrazole-4-carbaldehyde with 1H-1,3-benzimidazol-2-yl hydrazone in the presence of an acid catalyst to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of high-throughput screening techniques to identify the most efficient reaction conditions and catalysts.
Análisis De Reacciones Químicas
Types of Reactions
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl and benzimidazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents such as halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or alcohols.
Aplicaciones Científicas De Investigación
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer, antiviral, and antibacterial agent due to its unique structural features.
Biological Research: It is used in the study of enzyme inhibition and receptor binding due to its ability to interact with various biological targets.
Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.
Industrial Applications: It is used in the synthesis of other complex organic molecules and as a catalyst in certain chemical reactions.
Mecanismo De Acción
The mechanism of action of 3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. It can also interact with receptors to modulate signal transduction pathways, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-[(1H-Benzimidazol-2-yl)sulfanyl]benzaldehyde
- 2-(4-((1H-benzo[d]imidazol-2-yl)thio)-benzylidene)-hydrazine-1-carbothioamide
Uniqueness
3-(4-Fluorophenyl)-1H-pyrazole-4-carbaldehyde 4-(1H-1,3-benzimidazol-2-yl)hydrazone is unique due to its combination of pyrazole, benzimidazole, and hydrazone moieties, which confer distinct chemical and biological properties. This structural uniqueness allows it to interact with a broader range of biological targets and exhibit diverse biological activities compared to similar compounds.
Propiedades
Fórmula molecular |
C17H13FN6 |
|---|---|
Peso molecular |
320.32 g/mol |
Nombre IUPAC |
N-[(Z)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-1H-benzimidazol-2-amine |
InChI |
InChI=1S/C17H13FN6/c18-13-7-5-11(6-8-13)16-12(9-19-23-16)10-20-24-17-21-14-3-1-2-4-15(14)22-17/h1-10H,(H,19,23)(H2,21,22,24)/b20-10- |
Clave InChI |
MFXLYQKMAHONCS-JMIUGGIZSA-N |
SMILES isomérico |
C1=CC=C2C(=C1)NC(=N2)N/N=C\C3=C(NN=C3)C4=CC=C(C=C4)F |
SMILES canónico |
C1=CC=C2C(=C1)NC(=N2)NN=CC3=C(NN=C3)C4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[4-(4-methoxyphenyl)-1-methyl-2,5-dioxo-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl]benzoic acid](/img/structure/B11072728.png)
![4-(1-methyl-2,5-dioxo-4-phenyl-1,2,3,4,5,7-hexahydro-6H-pyrrolo[3,4-d]pyrimidin-6-yl)benzenesulfonamide](/img/structure/B11072738.png)
![ethyl {3-methyl-5-[(pyridin-2-ylcarbonyl)amino]-1H-pyrazol-1-yl}acetate](/img/structure/B11072739.png)

![2-(dimethylamino)-4-[(2E)-2-(hydroxyimino)propyl]-5-methyl-1-(4-nitrophenyl)-4,5-dihydro-1H-pyrido[3,2-b]indole-3-carbonitrile](/img/structure/B11072752.png)
![3-({[4-(3-Methylphenyl)-3A,4,5,9B-tetrahydro-3H-cyclopenta[C]quinolin-8-YL]carbonyl}amino)propanoic acid](/img/structure/B11072766.png)


![3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]-N-[3-(1H-imidazol-1-yl)propyl]-1,2,4-oxadiazole-5-carboxamide](/img/structure/B11072783.png)
![2-[(4,6,7-trimethylquinazolin-2-yl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11072784.png)
![4-butoxy-N-[2-(3,4-dimethoxyphenyl)-3-phenylpropyl]benzamide](/img/structure/B11072787.png)
![4,4,6-trimethyl-4H-[1,3]dioxolo[4,5-g]pyrrolo[3,2,1-ij]quinoline-1,2-dione](/img/structure/B11072790.png)

![2-Furancarboxamide, N-[7-(2-chlorobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-](/img/structure/B11072793.png)
